Cas no 1806632-03-0 (2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole)

2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole
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- Inchi: 1S/C8H4ClF3N2/c9-8-13-5-1-3(7(11)12)4(10)2-6(5)14-8/h1-2,7H,(H,13,14)
- InChI Key: RLFYMBRBDZOVMI-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=C(C(C(F)F)=CC=2N1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- XLogP3: 3.2
- Topological Polar Surface Area: 28.7
2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061006202-1g |
2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole |
1806632-03-0 | 98% | 1g |
$1,963.52 | 2022-03-31 | |
Alichem | A061006202-250mg |
2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole |
1806632-03-0 | 98% | 250mg |
$841.42 | 2022-03-31 | |
Alichem | A061006202-500mg |
2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole |
1806632-03-0 | 98% | 500mg |
$1,118.44 | 2022-03-31 |
2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole
Research Brief on 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole (CAS: 1806632-03-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole (CAS: 1806632-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole as a key intermediate in the synthesis of novel benzimidazole derivatives. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of difluoromethyl and fluoro substituents in the benzimidazole core enhances its metabolic stability and bioavailability, making it a promising scaffold for drug development.
One of the most notable applications of this compound is in the development of kinase inhibitors. Research published in 2023 demonstrated that derivatives of 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole exhibit potent inhibitory activity against specific tyrosine kinases involved in cancer progression. The compound's ability to selectively target these kinases while minimizing off-target effects has positioned it as a potential candidate for targeted cancer therapies.
In addition to its role in oncology, recent investigations have explored the compound's utility in infectious disease treatment. A 2024 study reported that modifications of the benzimidazole core structure resulted in compounds with significant activity against drug-resistant bacterial strains. The difluoromethyl group, in particular, was found to enhance membrane permeability, thereby improving the compound's efficacy against intracellular pathogens.
The synthetic pathways for 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole have also been optimized in recent years. Novel catalytic methods employing transition metal complexes have significantly improved yield and purity while reducing environmental impact. These advancements in synthetic chemistry have facilitated larger-scale production for preclinical studies.
Pharmacokinetic studies conducted in animal models have shown favorable absorption and distribution profiles for derivatives of this compound. The presence of fluorine atoms contributes to enhanced blood-brain barrier penetration, suggesting potential applications in central nervous system disorders. However, researchers note that further optimization may be required to address metabolic stability issues observed in certain derivatives.
Ongoing research is exploring the compound's potential in combination therapies. Preliminary results indicate synergistic effects when 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole derivatives are co-administered with existing chemotherapeutic agents, potentially allowing for dose reduction while maintaining therapeutic efficacy. These findings could have significant implications for reducing treatment-related toxicity in cancer patients.
In conclusion, 2-Chloro-5-difluoromethyl-6-fluoro-1H-benzimidazole represents a versatile scaffold with multiple therapeutic applications. Its unique chemical properties and demonstrated biological activities make it a valuable compound for further pharmaceutical development. Future research directions include structural optimization to enhance selectivity and reduce potential toxicity, as well as expanded preclinical evaluation in various disease models.
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